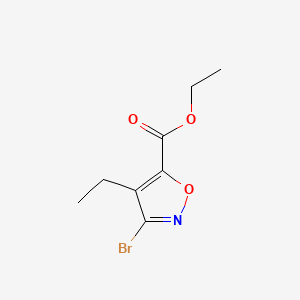
Ethyl 3-bromo-4-ethylisoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-4-ethylisoxazole-5-carboxylate is a chemical compound with the molecular formula C8H10BrNO3 and a molecular weight of 248.08 g/mol . It belongs to the isoxazole family, which is known for its five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions . Isoxazole derivatives have gained significant attention due to their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-ethylisoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with suitable dipolarophiles . One common method is the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the use of ethyl nitroacetate and aromatic aldehydes in the presence of a catalyst such as DABCO under specific temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-ethylisoxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with various dipolarophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 3-bromo-4-ethylisoxazole-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-ethylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows the compound to bind to biological targets, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 3-bromo-4-ethylisoxazole-5-carboxylate include other isoxazole derivatives such as:
- Ethyl 3-bromo-4-methylisoxazole-5-carboxylate
- Ethyl 3-chloro-4-ethylisoxazole-5-carboxylate
- Ethyl 3-bromo-4-phenylisoxazole-5-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which can influence its biological activity and chemical reactivity . The presence of the bromine atom and the ethyl group at specific positions on the ring can lead to distinct properties compared to other isoxazole derivatives .
Properties
Molecular Formula |
C8H10BrNO3 |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
ethyl 3-bromo-4-ethyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H10BrNO3/c1-3-5-6(8(11)12-4-2)13-10-7(5)9/h3-4H2,1-2H3 |
InChI Key |
KSYKCGJDZBBBTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(ON=C1Br)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















